![molecular formula C9H6ClF2N3O2 B2495835 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676522-75-1](/img/structure/B2495835.png)
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It has a molecular weight of 261.62 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF2N3O2/c1-4-2-6 (9 (10,11)12)15-7 (13-4)3-5 (14-15)8 (16)17/h2-3,13H,1H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.62 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Regioselective Synthesis
Research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives explores regioselective methods to create 1- and 4-substituted compounds. This process involves starting with methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and utilizing POCl3 for chlorination, followed by reactions with amines, benzyl alcohol, and phenylboronic acid. The regioselectivity of N-alkylation of these derivatives is adjusted by the carboxy function, yielding different alkylated products (Drev et al., 2014).
Crystal and Molecular Structure
The molecular structure of pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry, revealing insights into inter- and intramolecular interactions. This structural analysis provides a foundation for understanding the compound's potential interactions and stability in various environments (Frizzo et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial properties. The interaction of methyl esters of acylpyruvic acids with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate has led to compounds with confirmed structures and tested antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Gein et al., 2009).
Supramolecular Chemistry
- Hydrogen-Bonded Structures: The hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives, such as those with amino and tert-butyl groups, have been analyzed. These studies provide insights into the formation of chains and frameworks through hydrogen bonding, which is crucial for designing compounds with specific properties and functions (Portilla et al., 2006).
Novel Syntheses Approaches
- Solvent-Free Synthesis: The solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives, catalyzed by sulfamic acid, represents an eco-friendly approach to producing these compounds. This method features mild reaction conditions and high yields, indicating a sustainable alternative to conventional synthesis methods (Yao et al., 2008).
Biological Activity and Imaging
- c-Src Kinase Inhibition: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, showing potential for the treatment of acute ischemic stroke. The ability of these compounds to selectively inhibit c-Src and exhibit satisfactory central nervous system penetration underscores their potential therapeutic applications (Mukaiyama et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGJLSKVFZORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.